3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine
Description
Properties
IUPAC Name |
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-6-2-4-10(8-12)13-16-14(18-17-13)11-5-3-7-15-9-11/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSDXPAGALULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NN2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Scientific Research Applications
Antifungal Activity
The compound has been evaluated for its antifungal properties against various strains of fungi. A study synthesized a series of novel compounds based on a pyridine-3-sulfonamide scaffold with 1,2,4-triazole substituents. These compounds demonstrated significant antifungal activity against species such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL, which were superior to fluconazole in some cases . The docking studies indicated that these compounds interact effectively with fungal targets, suggesting a promising avenue for developing new antifungal agents.
Antibacterial Properties
Research has also indicated the potential of 3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine as an antibacterial agent. A related study focused on the synthesis of derivatives that showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM . These findings highlight the compound's ability to combat resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.
Antimalarial Activity
In the pursuit of new antimalarial drugs, compounds related to the triazole-pyridine framework have been investigated. A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing sulfonamide groups were synthesized and tested for their in vitro antimalarial activity against Plasmodium falciparum. Some derivatives exhibited promising results with IC50 values ranging from 2.24 to 4.98 μM . This suggests that modifications to the triazole-pyridine structure could lead to effective antimalarial agents.
Synthesis and Characterization
The synthesis of 3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves multistep reactions starting from readily available precursors. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine derivatives. Variations in substituents on the triazole and pyridine rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may improve interactions with biological targets .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The biological activity of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-triazolyl pyridine derivatives allows for tailored applications. Below is a systematic comparison with analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine | C₁₄H₁₁N₄O | 265.27 | Not reported | 2.1 |
| 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 80980-09-2) | C₁₃H₁₀N₄ | 222.25 | 171–173 | 1.8 |
| 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine (TCI America) | C₈H₅F₃N₄ | 214.15 | 160–162 | 1.5 |
- Key Trends :
- Lipophilicity (LogP) : Increases with aromatic substituents (e.g., phenyl, 3-methoxyphenyl) compared to polar groups (e.g., trifluoromethyl).
- Thermal Stability : Methyl or ethyl substituents (e.g., 4-methyl in ) improve melting points, critical for solid-state applications.
Biological Activity
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with a triazole moiety, which is known for its significant pharmacological potential. This article aims to explore the biological activity of this compound through various research findings, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Structure and Properties
The molecular formula of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is with a molecular weight of 266.30 g/mol. The presence of the methoxy group enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 266.30 g/mol |
| IUPAC Name | 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine |
The biological activity of triazole derivatives like 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is primarily attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles can inhibit the synthesis of enzymes critical for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells and may disrupt the growth of pathogens .
- Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors involved in cell signaling pathways, altering their conformation and activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains:
- Staphylococcus aureus : Compounds similar to 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine have exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .
- Fungal Infections : The triazole moiety is well-known for its antifungal properties, making these compounds potential candidates for treating fungal infections .
Anticancer Potential
Triazole derivatives have been explored for their anticancer effects. In vitro studies have demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, leading to reduced proliferation rates in cancer cells .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that triazoles may increase ROS levels in cancer cells, contributing to cytotoxicity .
Comparative Studies
Comparative analysis with other triazole derivatives reveals the unique efficacy of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine:
| Compound | MIC (μg/mL) against S. aureus | Antifungal Activity |
|---|---|---|
| 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine | <0.125 | Yes |
| Standard Vancomycin | 0.5–1 | No |
| Other Triazole Derivative | Varies (0.25–2) | Yes |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine:
- Synthesis and Characterization : A study focused on synthesizing this compound via click chemistry methods and characterized it using NMR and X-ray diffraction techniques . The findings confirmed its structural integrity and potential bioactivity.
- Biological Evaluation : In another study, the compound was evaluated for its anticancer activity against several cell lines. Results indicated significant cytotoxic effects compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a protocol using bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in DMF at 80–90°C under inert atmosphere achieves coupling of halogenated pyridine precursors with triazole intermediates. Post-synthesis, purification via medium-pressure liquid chromatography (MPLC) yields the product in ~52% yield. Key parameters include catalyst loading (1–5 mol%), solvent choice (polar aprotic solvents like DMF), and reaction time (6–12 hr). Structural validation requires -NMR, -NMR, and HRMS analysis .
- Optimization : Reaction efficiency can be improved by screening alternative catalysts (e.g., Pd(OAc)) or ligands (Xantphos), adjusting stoichiometry, or employing microwave-assisted synthesis to reduce time .
Q. How should researchers validate the structural purity of this compound post-synthesis?
- Methodology :
- Spectroscopy : -NMR (400 MHz, CDCl) should show characteristic peaks: δ 8.78–8.76 (pyridine-H), δ 7.84–7.82 (triazole-H), and δ 3.86 (methoxy group). -NMR confirms carbon environments (e.g., pyridine C-2 at ~150 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] with <2 ppm error.
- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) is recommended .
Q. What are the key considerations for designing biological activity assays (e.g., antimicrobial or antitubercular) for this compound?
- Methodology :
- Target Selection : For antitubercular studies, use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC determination). Include positive controls (e.g., isoniazid) .
- Cytotoxicity : Pair activity assays with mammalian cell line viability tests (e.g., HEK293) to assess selectivity.
- Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Focus on triazole-pyridine binding to active sites.
- QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical residues for interaction .
Q. What strategies are effective for incorporating this compound into coordination polymers or metal-organic frameworks (MOFs)?
- Methodology :
- Ligand Design : Utilize the triazole N-atoms and pyridine groups as chelating sites for metals (e.g., Cu(I), Fe(II)). Deprotonate triazole under basic conditions to enhance metal binding.
- Synthesis : Solvothermal reactions (e.g., DMF/water at 120°C, 24 hr) yield networks like [Fe(L58)] (L58 = triazolyl-pyridine ligand). Characterize via SC-XRD (SHELXL refinement) and magnetic susceptibility measurements to study spin crossover behavior .
Q. How do structural modifications (e.g., substituent variation) impact photophysical properties in optoelectronic applications?
- Methodology :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., CF) to blue-shift emission. Compare HOMO-LUMO gaps via cyclic voltammetry and UV-vis spectroscopy .
- Device Integration : Test in OLEDs as ancillary ligands for Ir(III) complexes. Measure external quantum efficiency (EQE) and luminance (cd/m) using greenish-blue emitters (e.g., λ = 480 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
